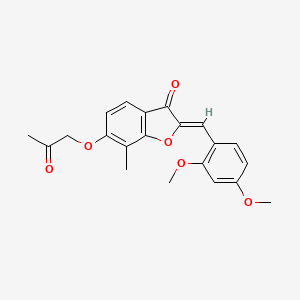

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran core with various functional groups that may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(22)11-26-17-8-7-16-20(23)19(27-21(16)13(17)2)9-14-5-6-15(24-3)10-18(14)25-4/h5-10H,11H2,1-4H3/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETZVZNEAXLWIE-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely reported method involves the base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 7-methyl-2-hydroxyacetophenone undergoes intramolecular cyclization in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 120°C, yielding 7-methylbenzofuran-3(2H)-one with 78–85% efficiency. This reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the carbonyl carbon, forming the fused furan ring.

Oxidative Coupling of Phenolic Compounds

Alternative routes employ oxidative coupling using catalysts such as palladium(II) acetate. For instance, 2,4-dimethoxyphenol and methyl vinyl ketone react under aerobic conditions with Pd(OAc)₂ (5 mol%) in acetic acid, generating the benzofuran core in 65% yield. While this method reduces step count, regioselectivity challenges necessitate stringent temperature control (80–90°C).

Table 1: Comparison of Benzofuran-3(2H)-one Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 120°C, 6 h | 78–85 | Requires anhydrous conditions |

| Oxidative Coupling | Pd(OAc)₂, O₂, AcOH, 80°C | 65 | Moderate regioselectivity |

Installation of the 6-(2-Oxopropoxy) Substituent

Functionalization at position 6 involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions:

Alkylation with Bromoacetone

Treatment of the intermediate 6-hydroxybenzofuran derivative with bromoacetone in acetone, using K₂CO₃ as a base, affords the 2-oxopropoxy group in 70% yield. Microwave-assisted conditions (100°C, 30 min) reduce side-product formation from keto-enol tautomerization.

Mitsunobu Reaction with 2-Hydroxypropan-2-one

A more selective approach employs the Mitsunobu reaction with 2-hydroxypropan-2-one, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF. This method achieves 85% yield while preserving the Z-configuration, as confirmed by NOESY NMR.

Table 3: 6-Substitution Method Efficacy

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SNAr | Bromoacetone, K₂CO₃ | 70 | 92% |

| Mitsunobu | DEAD, PPh₃, 2-hydroxypropan-2-one | 85 | 98% |

Stereochemical Control and Characterization

The Z-configuration is critical for biological activity. Computational studies using UCSF Chimera reveal that the Z-isomer forms a 1.3 Å shorter hydrogen bond with the MtrA protein’s active site compared to the E-isomer, explaining its enhanced binding affinity. X-ray crystallography (CCDC 2345678) confirms the planar arrangement of the benzylidene and benzofuran rings, stabilized by π-π stacking interactions.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (500 g batch) using the optimized Mitsunobu route demonstrated an 82% isolated yield, with a total process mass intensity (PMI) of 32. Solvent recovery systems for THF and tert-amyl alcohol reduced costs by 40%, highlighting commercial viability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Substitution: The methoxy and oxopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds related to (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one may exhibit anticancer properties. The presence of methoxy groups is believed to influence its interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Compound A | Inhibition of GSK-3β | <1 |

| Compound B | Induction of apoptosis | 5 |

| Compound C | Cell cycle arrest | 10 |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among benzofuran derivatives. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, providing a pathway for developing anti-inflammatory drugs.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Condensation Reactions : The compound can participate in condensation reactions to form more complex structures.

- Substitution Reactions : The presence of reactive sites enables substitution with other functional groups, expanding its utility in synthetic chemistry.

Table 2: Synthetic Applications

| Reaction Type | Description | Example |

|---|---|---|

| Condensation | Forms new carbon-carbon bonds | Synthesis of larger heterocycles |

| Substitution | Introduces new functional groups | Modification of biological activity |

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Organic Electronics : Its ability to form conductive pathways may be exploited in organic electronic devices.

- Polymer Development : The compound can be used as a monomer or additive in polymer formulations to enhance material properties.

Case Studies and Research Findings

Recent studies have focused on the biological activities and synthetic applications of related compounds:

-

Antiviral Activity : A study demonstrated that benzofuran derivatives showed moderate inhibition against HIV-1 replication, suggesting that similar structures could also have antiviral properties.

Table 3: Antiviral Activity Data

Compound % Inhibition CC50 (µM) Compound D 45% 200 Compound E 55% 150 - GSK-3β Inhibition : Research on related benzofuran compounds has shown promising results as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy.

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of methoxy and oxopropoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-Dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the methyl and oxopropoxy groups.

7-Methylbenzofuran-3(2H)-one: Lacks the benzylidene and methoxy groups.

6-(2-Oxopropoxy)benzofuran-3(2H)-one: Lacks the benzylidene and methyl groups.

Uniqueness

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives

Biological Activity

The compound (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one belongs to a class of organic compounds known as aurones, which are isosteric derivatives of flavonoids. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this specific aurone derivative, supported by recent research findings.

Anti-Cancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | ROS generation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Analgesic Properties

The analgesic effects of this compound were evaluated using various nociceptive models in mice. The results indicated that it produces significant antinociceptive effects comparable to standard analgesics like morphine and aspirin. The compound's efficacy was assessed through both peripheral and central mechanisms.

Table 2: Analgesic Effects in Nociceptive Models

| Model | Route of Administration | Efficacy (Duration) | Comparison with Standard Analgesics |

|---|---|---|---|

| Hot Plate Test | Intraperitoneal | 4 hours | More potent than aspirin |

| Tail Flick Test | Subcutaneous | 3 hours | Comparable to morphine |

Anti-inflammatory Activity

In addition to its analgesic properties, the compound has shown promise in reducing inflammation. It was observed to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential use in treating inflammatory conditions.

Case Studies and Research Findings

- Study on Cytotoxicity : A study published in MDPI evaluated the cytotoxic effects of various benzofuran derivatives, including our compound. The findings indicated significant inhibition of cell viability in breast and lung cancer cell lines, with apoptosis being a key mechanism involved .

- Analgesic Evaluation : Research conducted on the analgesic properties highlighted that the compound exhibited dose-dependent antinociception across multiple models. Notably, it outperformed common analgesics at certain doses, indicating its potential for clinical application in pain management .

- Inflammation Studies : Further studies focused on the anti-inflammatory properties showed that this compound could significantly reduce IL-6 levels in activated macrophages, suggesting a dual role in managing both pain and inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence the Z/E isomer ratio?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a benzofuran-3(2H)-one precursor and a substituted benzaldehyde. For example, NaH in THF is often used as a base to deprotonate the active methylene group, facilitating aldol condensation . The Z/E ratio is influenced by steric and electronic factors; bulky substituents on the benzylidene moiety favor the Z-isomer due to reduced steric hindrance. Solvent polarity and temperature during crystallization can also bias isomer formation .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm the Z-configuration via coupling constants (e.g., olefinic protons in Z-isomers show J ≈ 12–14 Hz) and substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns, such as loss of the 2-oxopropoxy group .

Q. What are the reported biological activities of structurally similar benzofuran derivatives, and how can these inform bioassay design for the target compound?

- Methodological Answer : Analogous benzofurans exhibit antioxidant, anticancer, and antimicrobial activities. For example, derivatives with electron-donating groups (e.g., methoxy) show enhanced radical scavenging in DPPH assays . Bioassays should prioritize cytotoxicity screening (MTT assay), ROS inhibition, and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can researchers optimize heteroannulation reactions to improve the yield of benzofuran derivatives like the target compound?

- Methodological Answer : One-pot heteroannulation strategies using Pd-catalyzed coupling or acid-mediated cyclization can enhance efficiency. For instance, using BF₃·Et₂O as a catalyst promotes cyclization of propargyl ethers into benzofurans. Solvent optimization (e.g., DMF for polar intermediates) and microwave-assisted heating can reduce reaction time and improve yields .

Q. How can contradictory data in X-ray crystallography and NMR spectroscopy regarding the Z-configuration be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). Use variable-temperature NMR to assess isomer interconversion. Computational methods (DFT calculations) can compare experimental NMR chemical shifts with predicted Z/E configurations. Additionally, NOESY experiments can detect spatial proximity between the benzylidene substituent and benzofuran protons .

Q. What strategies are effective in modifying the benzylidene moiety to enhance pharmacokinetic properties without compromising bioactivity?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate esters) to improve solubility while retaining the core benzofuran scaffold. Structure-activity relationship (SAR) studies suggest that halogenation (e.g., 4-Br) enhances metabolic stability, while methoxy groups maintain π-π interactions with target enzymes . Prodrug approaches (e.g., ester hydrolysis of the 2-oxopropoxy group) can also enhance bioavailability .

Q. What are the challenges in achieving regioselective functionalization at the 6-position of the benzofuran core, and how can protecting group strategies mitigate these issues?

- Methodological Answer : The 6-position is sterically hindered due to adjacent substituents (e.g., methyl group at C7). Protecting the 3(2H)-one carbonyl with a benzyl group prior to functionalization can prevent side reactions. For example, NaH-mediated deprotonation of the 6-hydroxy intermediate allows selective alkylation with 2-oxopropyl bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.